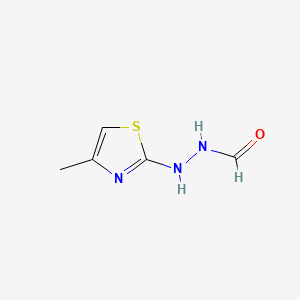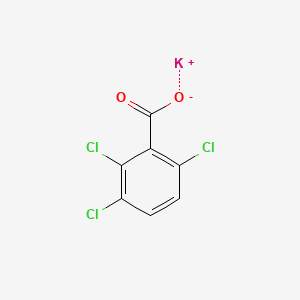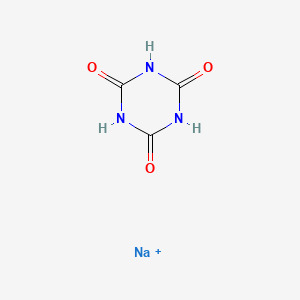
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, an acrylic acid moiety, and a p-nitrophenyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)acrylic acid and its derivatives typically involves the Knoevenagel condensation reaction between carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using piperidinium acetate as the acidic ionic liquid catalyst and reaction medium . The reaction conditions are optimized to achieve high yields and purity of the desired product. The esterification of 3-(2-Furyl)acrylic acid can be carried out using MeSO3H/SiO2 as a heterogeneous acid catalyst .
Industrial Production Methods
Industrial production methods for 3-(2-Furyl)acrylic acid P-nitrophenyl ES ter involve similar synthetic routes but are scaled up to meet commercial demands. The use of sustainable and renewable starting materials, such as carbohydrate-derived furfurals, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Substitution: The p-nitrophenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or alcohols can react with the p-nitrophenyl ester group under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, reduced acrylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)acrylic acid P-nitrophenyl ES ter involves its interaction with specific molecular targets and pathways. For example, as an MCD inhibitor, it binds to the active site of the enzyme, preventing the decarboxylation of malonyl-CoA. This inhibition can affect metabolic pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Furan-2-acrylic acid: Similar in structure but lacks the p-nitrophenyl ester group.
2-Cyano-3-(2-furyl)acrylic acid: Contains a cyano group instead of the p-nitrophenyl ester.
3-(2-Furyl)propionic acid: Similar furan ring but with a propionic acid moiety instead of acrylic acid.
Uniqueness
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter is unique due to the combination of the furan ring, acrylic acid moiety, and p-nitrophenyl ester group.
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(4-nitrophenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H9NO5/c15-13(8-7-11-2-1-9-18-11)19-12-5-3-10(4-6-12)14(16)17/h1-9H/b8-7+ |
InChI Key |
CXGBYYINAFCQKX-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


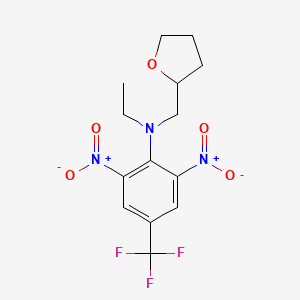
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)
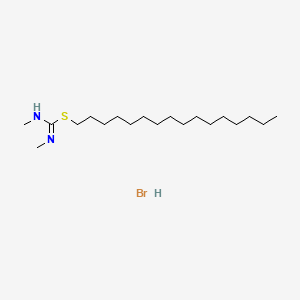
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)
![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
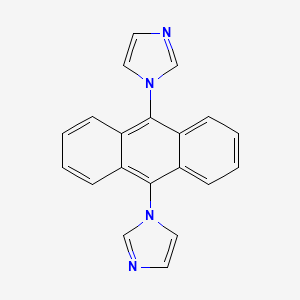
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)

